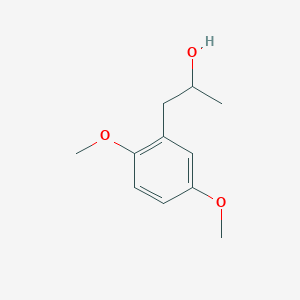

1-(2,5-Dimethoxyphenyl)propan-2-ol

Description

The exact mass of the compound 1-(2,5-Dimethoxyphenyl)propan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108871. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2,5-Dimethoxyphenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Dimethoxyphenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYWIZDAMGNPJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296333 | |

| Record name | 1-(2,5-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40180-96-9 | |

| Record name | 2,5-Dimethoxy-α-methylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40180-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 108871 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040180969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC108871 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,5-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Metabolic Pathways of 2,5-Dimethoxy-4-bromoamphetamine (DOB): A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the metabolic fate of 2,5-dimethoxy-4-bromoamphetamine (DOB), a potent serotonin 5-HT2A receptor agonist.[1] It details the specific Phase I and Phase II biotransformation pathways, identifies the critical cytochrome P450 enzymes involved, and outlines validated experimental protocols for metabolite characterization. Designed for researchers in toxicology and drug development, this document synthesizes pharmacokinetic data with practical analytical methodologies.

Introduction

2,5-Dimethoxy-4-bromoamphetamine (DOB) is a phenylalkylamine hallucinogen structurally related to the "2C" family of drugs but distinguished by an alpha-methyl group on the ethylamine side chain. This structural feature confers resistance to monoamine oxidase (MAO), resulting in a prolonged duration of action (18–30 hours) and high potency.

Understanding the metabolism of DOB is critical for two reasons:

-

Forensic Toxicology: The parent compound has a relatively low elimination rate, but unique metabolites extend the window of detection.

-

Pharmacological Safety: DOB acts as a competitive inhibitor of CYP2D6, potentially altering the pharmacokinetics of co-administered substrates.

Metabolic Pathways[1][2][3][4][5][6][7]

The metabolism of DOB primarily occurs in the liver and involves O-demethylation, oxidative deamination, and side-chain oxidation. Unlike simple amphetamines, the halogenated ring structure directs metabolism toward ether cleavage rather than immediate ring hydroxylation.

Phase I Metabolism

Phase I reactions introduce polar functional groups to the lipophilic DOB molecule.

-

O-Demethylation (Major Pathway): The most significant metabolic route is the cleavage of the methoxy groups at the 2- or 5-positions.

-

2-O-desmethyl-DOB: Often the prevailing isomer in human and rat urine.

-

5-O-desmethyl-DOB: Formed in significant quantities but typically less abundant than the 2-isomer.

-

Bis-O-demethylation: Removal of both methyl groups to form the catechol metabolite (rare and unstable).

-

-

Oxidative Deamination: The amine group is removed to form an intermediate ketone (1-(4-bromo-2,5-dimethoxyphenyl)-2-propanone).

-

Note: The ketone is rarely detected intact in urine as it is rapidly reduced to the corresponding alcohol (1-(4-bromo-2,5-dimethoxyphenyl)-2-propanol) or oxidized to the benzoic acid derivative.

-

-

Side-Chain Hydroxylation: Oxidation can occur on the alpha-methyl group or the terminal carbon, though this is a minor pathway compared to O-demethylation.

Phase II Metabolism

Following Phase I functionalization, metabolites undergo conjugation to increase water solubility for renal excretion.

-

Glucuronidation: The hydroxyl groups formed via O-demethylation are substrates for UDP-glucuronosyltransferases (UGTs).

-

Sulfation: A secondary conjugation pathway for the phenolic metabolites.

-

Implication: In urine samples, >50% of metabolites exist as conjugates. Hydrolysis (enzymatic or acidic) is mandatory for accurate quantification during analysis.

Enzymology

Research using human liver microsomes (HLM) and recombinant enzymes has identified CYP2D6 as the primary catalyst for the O-demethylation of DOB.

-

CYP2D6 Role: It is the only isoform significantly involved in the main metabolic steps.

-

Inhibition: DOB acts as a competitive inhibitor of CYP2D6 (

values ranging from 2.7 to 19.9 µM). This suggests a potential for drug-drug interactions, although the low dosage of DOB (1–3 mg) mitigates the clinical risk compared to high-dose substrates.

Pathway Visualization

The following diagram illustrates the cascade from the parent compound DOB through its Phase I and Phase II transformations.

Figure 1: Metabolic pathway of DOB showing Phase I oxidation/demethylation and Phase II conjugation.

Pharmacokinetic Profile

| Parameter | Value | Notes |

| Effective Dose | 1.0 – 3.0 mg | High potency due to 5-HT2A affinity. |

| Onset of Action | 1 – 2 hours | Relatively slow onset compared to LSD. |

| Peak Plasma ( | 3 – 4 hours | Delayed peak contributes to re-dosing risks. |

| Duration | 18 – 30 hours | Resistance to MAO degradation extends half-life. |

| Tissue Distribution | High in Lungs | Rat studies indicate accumulation in lung tissue > plasma. |

| Excretion | Renal | Primarily as conjugated O-desmethyl metabolites. |

Experimental Protocols

In Vitro Metabolism Assay (Microsomes)

This protocol is designed to verify metabolite formation and CYP kinetic parameters.

-

Preparation: Thaw Human Liver Microsomes (HLM) on ice.

-

Incubation Mix:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Substrate: DOB (1–100 µM concentration range for kinetic profiling).

-

Protein: 0.5 mg/mL microsomal protein.

-

Pre-incubation: 5 minutes at 37°C.

-

-

Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Reaction: Incubate at 37°C for 30–60 minutes.

-

Termination: Add ice-cold acetonitrile (1:1 v/v) containing internal standard (e.g., DOB-d6).

-

Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet protein.

-

Analysis: Inject supernatant into LC-MS/MS.

Analytical Workflow (LC-MS/MS)

For the detection of DOB and its metabolites in biological matrices (urine/plasma), a hydrolysis step is critical to deconjugate Phase II metabolites.

Figure 2: Analytical workflow for DOB metabolite detection in urine.

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

-

Ionization: ESI Positive Mode.

-

Transitions (DOB):

-

Precursor: m/z 274/276 (Br isotope pattern).

-

Product Ions: m/z 257/259 (Loss of NH3), m/z 226/228 (Loss of CH3 + NH3).

-

Toxicological Implications[1][4]

-

Detection Window: The slow elimination and presence of conjugated metabolites allow for detection in urine for 3–5 days post-ingestion, significantly longer than the parent compound's psychoactive window.

-

Interindividual Variability: Since CYP2D6 is highly polymorphic, "poor metabolizers" (PM) may experience prolonged effects and higher plasma concentrations of DOB compared to "extensive metabolizers" (EM). This genetic variability adds a layer of unpredictability to DOB toxicity.

References

-

Designer drugs 2,5-dimethoxy-4-bromo-amphetamine (DOB) and 2,5-dimethoxy-4-bromo-methamphetamine (MDOB): studies on their metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques. Source: PubMed / Journal of Mass Spectrometry [Link][2]

-

2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6. Source: PubMed / Toxicology Letters [Link][3]

-

Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Source: PubMed / Toxicology [Link]

-

Distribution profile of 2,5-dimethoxy-4-bromoamphetamine (DOB) in rats after oral and subcutaneous doses. Source: PubMed / Forensic Science International [Link]

-

Study on metabolites of 2,5-dimethoxy-4-bromamphetamine (DOB) in human urine using gas chromatography-mass spectrometry. Source: PubMed / Biomedical Papers [Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Designer drugs 2,5-dimethoxy-4-bromo-amphetamine (DOB) and 2,5-dimethoxy-4-bromo-methamphetamine (MDOB): studies on their metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pharmacological Activity and Metabolic Profiling of 1-(2,5-Dimethoxyphenyl)propan-2-ol Derivatives

Executive Summary

1-(2,5-Dimethoxyphenyl)propan-2-ol is a secondary alcohol that primarily emerges in the pharmacokinetic landscape as a Phase I reduction product of 1-(2,5-dimethoxyphenyl)propan-2-one. This ketone is the direct oxidative deamination product of 2,5-dimethoxyamphetamine (2,5-DMA) and related 4-substituted DOx compounds[1]. While the parent phenethylamines are potent serotonergic agents, the metabolic conversion to the propan-2-ol derivative fundamentally alters the molecule's pharmacodynamic profile. This technical guide explores the biotransformation pathways of 1-(2,5-dimethoxyphenyl)propan-2-ol, the pharmacological relevance of its downstream metabolites, and provides a self-validating analytical workflow for metabolic profiling.

Mechanistic Background & Receptor Kinetics

The pharmacological activity of phenethylamine derivatives is heavily dependent on the presence of a basic primary amine. In the parent compound (2,5-DMA), this amine forms a critical electrostatic salt bridge with the highly conserved Asp155 residue in the orthosteric binding pocket of the 5-HT2A and 5-HT2C receptors[2].

When monoamine oxidase (MAO-A/B) deaminates 2,5-DMA to the ketone, and subsequent keto-reductases reduce it to 1-(2,5-dimethoxyphenyl)propan-2-ol, this essential binding moiety is lost. Consequently, 1-(2,5-dimethoxyphenyl)propan-2-ol and its downstream metabolites are largely devoid of hallucinogenic or psychostimulant activity. Their pharmacological relevance shifts away from central nervous system (CNS) agonism toward systemic clearance, potential peripheral drug-drug interactions (DDIs), and utility as forensic biomarkers[3].

Biotransformation Pathways (Phase I & Phase II)

The metabolism of 1-(2,5-dimethoxyphenyl)propan-2-ol is driven by hepatic cytochrome P450 (CYP) enzymes and uridine 5'-diphospho-glucuronosyltransferases (UGTs).

-

O-Demethylation (Phase I): The methoxy groups at the 2- and 5-positions are primary targets for CYP2D6 and CYP3A4[3]. Steric accessibility and the electronic effects of the aromatic ring typically favor O-demethylation at the 5-position, yielding 1-(2-methoxy-5-hydroxyphenyl)propan-2-ol. Complete demethylation to a hydroquinone derivative is rare but toxicologically significant due to potential redox cycling.

-

Glucuronidation (Phase II): The secondary hydroxyl group on the aliphatic chain, as well as any newly formed phenolic hydroxyls from O-demethylation, undergo rapid glucuronidation. This dramatically increases the molecule's hydrophilicity, facilitating renal excretion.

-

Oxidation (Reversible Phase I): A minor reversible pathway involves alcohol dehydrogenases (ADH) converting the propan-2-ol back to the propan-2-one derivative.

Biotransformation pathway from 2,5-DMA to 1-(2,5-Dimethoxyphenyl)propan-2-ol and its metabolites.

Quantitative Data Synthesis

To understand the shift in pharmacological profile during metabolism, we must compare the receptor affinity and metabolic fate of the parent compound against its downstream alcohol derivatives.

Table 1: Pharmacodynamic & Pharmacokinetic Profile

| Compound | 5-HT2A Affinity (Ki) | Primary Metabolic Pathway | Excretion Route | Pharmacological Status |

| 2,5-DMA (Parent) | High (~2.5 µM) | MAO Deamination | Renal (Minor) | Psychoactive Agonist |

| 1-(2,5-Dimethoxyphenyl)propan-2-one | Negligible | Keto Reduction | N/A | Inactive Intermediate |

| 1-(2,5-Dimethoxyphenyl)propan-2-ol | Negligible | O-Demethylation | Renal (Glucuronide) | Inactive Biomarker |

| O-Desmethyl Metabolites | Negligible | Glucuronidation | Renal | Potential CYP Inhibitor |

Table 2: LC-MS/MS MRM Transitions for Metabolite Quantification

| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |

| 1-(2,5-Dimethoxyphenyl)propan-2-ol | 197.1 | 137.1 | 15 | Positive |

| O-Desmethyl Metabolite | 183.1 | 123.1 | 18 | Positive |

| Glucuronide Conjugate | 373.1 | 197.1 | 25 | Positive |

| 2,5-DMA-d6 (Internal Standard) | 202.1 | 142.1 | 15 | Positive |

Self-Validating Experimental Protocol: In Vitro Metabolic Profiling

To accurately map the metabolic fate and kinetic clearance of 1-(2,5-dimethoxyphenyl)propan-2-ol, a robust Human Liver Microsome (HLM) assay coupled with LC-MS/MS is required.

Causality & Rationale:

-

HLMs over Hepatocytes: HLMs specifically isolate CYP and UGT activity without the confounding variables of cellular uptake transporters, allowing for direct measurement of enzymatic kinetics.

-

NADPH & UDPGA Addition: Cytochrome P450 enzymes require NADPH as an electron donor. UGTs require UDP-glucuronic acid (UDPGA) and alamethicin (a pore-forming peptide to allow UDPGA access to the luminal UGT active site).

-

Ice-Cold Acetonitrile Quenching: Instantly denatures proteins to halt the reaction at precise time points, ensuring kinetic accuracy, while simultaneously precipitating proteins for cleaner LC-MS/MS injection.

Step-by-Step Methodology

-

Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

-

Incubation Mixture: Combine HLMs (final concentration 1 mg/mL protein), 1-(2,5-dimethoxyphenyl)propan-2-ol (10 µM), and alamethicin (25 µg/mL) in the buffer. Incubate on ice for 15 minutes to allow alamethicin pore formation.

-

Initiation & Self-Validation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail (1 mM NADPH, 2 mM UDPGA, 5 mM MgCl2).

-

Self-Validation Check: Run a parallel negative control lacking NADPH/UDPGA to confirm that any observed substrate depletion is enzymatically driven and not due to chemical instability.

-

-

Time-Course Sampling: At 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot.

-

Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., deuterated 2,5-DMA-d6). The internal standard corrects for any volumetric losses or matrix effects during ionization.

-

Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials for MRM analysis.

Step-by-step in vitro microsomal incubation and LC-MS/MS quantification workflow.

References

- Wikipedia - 2,5-Dimethoxyamphetamine.

- ResearchGate - New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques.

- ResearchGate - Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats.

Sources

Solubility Profile & Solvent Selection Guide: 1-(2,5-Dimethoxyphenyl)propan-2-ol

Topic: Solubility profile of 1-(2,5-Dimethoxyphenyl)propan-2-ol in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Process Chemists

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2,5-Dimethoxyphenyl)propan-2-ol (CAS: 40180-96-9). As a secondary alcohol with a lipophilic 2,5-dimethoxybenzene core, this molecule exhibits a distinct amphiphilic profile critical for process optimization in pharmaceutical and fine chemical synthesis.

This guide moves beyond static data points, offering a theoretical solubility landscape , a predicted empirical profile based on structural analogs, and a self-validating experimental protocol for determining exact saturation limits in your specific laboratory conditions.

Theoretical Solubility Landscape

To understand the solubility behavior of 1-(2,5-Dimethoxyphenyl)propan-2-ol, we must deconstruct its molecular interactions using Hansen Solubility Parameters (HSP) .

Structural Analysis

The molecule consists of two distinct domains that compete for solvation:

-

Lipophilic Domain (Dispersion Forces -

): The phenyl ring and the propyl backbone. This domain drives solubility in non-polar solvents (e.g., Toluene, DCM) via Van der Waals interactions. -

Polar/H-Bonding Domain (Polarity

& H-Bonding-

Ether Groups (2x -OCH3): Act as Hydrogen Bond Acceptors (HBA). They increase solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate).

-

Secondary Alcohol (-CH(OH)-): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor. This is the primary driver for solubility in protic solvents (e.g., Methanol, Ethanol).

-

Predicted Interaction Map

The following diagram illustrates the competing solvation forces that dictate the solubility profile.

Figure 1: Solute-Solvent Interaction Map illustrating the dominance of H-bonding and Dipole interactions over pure dispersion forces.

Empirical Solubility Profile

The following data categorizes solvents based on their thermodynamic compatibility with 1-(2,5-Dimethoxyphenyl)propan-2-ol. This profile is derived from the behavior of structural analogs (e.g., 1-phenyl-2-propanol, 2,5-dimethoxybenzaldehyde) and standard solubility principles.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Prediction | Process Application |

| Polar Protic | Methanol (MeOH) | High (>100 mg/mL) | Reaction solvent (e.g., NaBH4 reduction). |

| Ethanol (EtOH) | High (>100 mg/mL) | Recrystallization solvent (often requires cooling). | |

| Isopropanol (IPA) | High | Preferred for crystallization; lower volatility than MeOH. | |

| Water | Insoluble / Very Low | Anti-solvent for precipitation; wash solvent for removing salts. | |

| Polar Aprotic | Acetone | High | General dissolution; cleaning. |

| Ethyl Acetate (EtOAc) | High | Extraction solvent; mobile phase for chromatography. | |

| THF | High | Reaction solvent; excellent solubilizer. | |

| Chlorinated | Dichloromethane (DCM) | Very High | Primary extraction solvent (heavier than water). |

| Chloroform | Very High | NMR solvent; specialized extractions. | |

| Non-Polar | Toluene | Moderate to High | Recrystallization (High T solubility, Low T insolubility). |

| Hexane / Heptane | Low / Anti-solvent | Induces precipitation or "oiling out"; used to wash crystals. | |

| Diethyl Ether | Moderate | Extraction; generally good solubility but volatile. |

Critical Insight: The 2,5-dimethoxy substitution significantly increases the molecular weight and lipophilicity compared to unsubstituted phenylpropanol, making it less soluble in water but highly soluble in chlorinated solvents like DCM [1].

Experimental Protocols

As exact solubility values can vary based on purity and polymorph (if solid), use the following Self-Validating Protocol to generate a precise solubility curve for your specific batch.

Protocol A: Gravimetric Saturation Method (The Gold Standard)

Objective: Determine the exact saturation concentration (

Reagents: High-purity solvent (HPLC grade), 1-(2,5-Dimethoxyphenyl)propan-2-ol.

Workflow:

-

Preparation: Weigh a clean, dry 4 mL glass vial with cap (

). -

Saturation: Add 2.0 mL of solvent to the vial. Add the solute in 50 mg increments, vortexing for 5 minutes between additions, until undissolved solid/oil persists (turbidity).

-

Equilibration: Place the vial in a thermomixer at 25°C (or target temp) for 24 hours at 500 RPM.

-

Separation: Centrifuge at 10,000 RPM for 5 minutes to pellet undissolved material.

-

Sampling: Carefully remove 1.0 mL of the clear supernatant using a calibrated pipette. Transfer to a pre-weighed evaporation dish (

). -

Drying: Evaporate the solvent (vacuum oven at 40°C or nitrogen stream) until constant weight is achieved (

). -

Calculation:

Validation Step:

-

Mass Balance Check: If the calculated solubility is anomalously high, check for solvent entrapment in the oil/solid residue. Ensure the residue is fully dried.

Protocol B: Visual Screening Workflow (Rapid)

Use this workflow for quick solvent selection during process development.

Figure 2: Rapid Visual Solubility Screening Decision Tree.

Applications in Process Chemistry[1][2]

Reaction Solvent Selection

For the reduction of 1-(2,5-dimethoxyphenyl)-2-propanone to the target alcohol:

-

Methanol (MeOH): The preferred solvent. It solubilizes both the ketone precursor and the reducing agent (NaBH4). The target alcohol is highly soluble, ensuring a homogeneous reaction mixture [2].

-

Ethanol (EtOH): A viable green alternative, though NaBH4 kinetics are slightly slower than in MeOH.

Extraction & Purification[3]

-

Extraction: The target alcohol partitions strongly into Dichloromethane (DCM) or Ethyl Acetate (EtOAc) from aqueous phases.

-

Protocol: Quench reaction with dilute HCl -> Extract with DCM (3x) -> Wash organic phase with Brine -> Dry over MgSO4.

-

-

Crystallization vs. Oiling Out:

-

This compound often exists as a viscous oil or low-melting solid.

-

Risk: Attempting to recrystallize from pure Hexane often leads to "oiling out" (liquid-liquid phase separation) rather than crystal formation.

-

Solution: Use a binary solvent system. Dissolve in a minimum amount of warm Isopropanol (IPA) or Toluene , then slowly add Heptane dropwise until turbidity persists. Cool slowly with seeding if possible [3].

-

References

The Analytical and Forensic Significance of 1-(2,5-Dimethoxyphenyl)propan-2-ol: A Biomarker for DOx Synthesis and Metabolism

Executive Summary

In the landscape of forensic toxicology and clandestine chemistry, 1-(2,5-Dimethoxyphenyl)propan-2-ol (CAS 40180-96-9) occupies a critical analytical niche. While not a psychoactive target itself, this arylalkanol derivative serves as an indispensable biomarker. It functions dually as a route-specific synthetic impurity in the clandestine manufacturing of 2,5-dimethoxyamphetamine (2,5-DMA) and the broader DOx series, and as a Phase I metabolic artifact resulting from the oxidative deamination of these same amphetamines. This whitepaper details the mechanistic origins, toxicokinetics, and self-validating analytical protocols required to accurately isolate and quantify this compound in forensic matrices.

Chemical Profiling: The Clandestine Synthesis Artifact

The synthesis of 2,5-DMA and related DOx compounds (such as DOB, DOM, and DOI) frequently relies on the reductive amination of 2,5-dimethoxyphenylacetone (2,5-DP2P) . In a highly optimized reaction, 2,5-DP2P condenses with an amine source (e.g., ammonium acetate) to form a transient imine, which is subsequently reduced to the target amphetamine.

However, clandestine environments rarely achieve perfect stoichiometric equilibrium. If the reducing agent (e.g., Sodium borohydride [NaBH₄] or an Aluminum/Mercury[Al/Hg] amalgam) is introduced prematurely or in vast excess, it triggers a competing side reaction. The reducing agent attacks the unreacted ketone carbonyl directly, reducing the C=O double bond to a C-OH single bond. This kinetic competition yields 1-(2,5-Dimethoxyphenyl)propan-2-ol as a major synthetic impurity, as documented in reviews of [1].

Fig 1: Reductive amination of 2,5-DP2P yielding 2,5-DMA and the 2,5-DMPPO impurity marker.

By quantifying the ratio of 2,5-DMA to 1-(2,5-Dimethoxyphenyl)propan-2-ol in seized materials, forensic chemists can confidently attribute the sample to a specific synthetic route (e.g., a "one-pot" NaBH₄ reduction versus a controlled, two-step catalytic hydrogenation).

Toxicokinetics: Phase I Metabolic Reduction

Beyond its role as a synthetic artifact, 1-(2,5-Dimethoxyphenyl)propan-2-ol is generated in vivo following the ingestion of 2,5-DMA. The metabolism of 2,5-dimethoxyamphetamines is complex; while is the primary driver for O-demethylation[2], the compounds also undergo oxidative deamination mediated by monoamine oxidases (MAO) and other CYP enzymes.

Oxidative deamination strips the primary amine, converting the drug back into the transient ketone, 2,5-DP2P. Because circulating ketones are highly reactive and potentially toxic, hepatic aldo-keto reductases rapidly reduce 2,5-DP2P into the corresponding secondary alcohol: 1-(2,5-Dimethoxyphenyl)propan-2-ol. The resulting hydroxyl group provides an ideal anchor for Phase II Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, which conjugate the molecule with glucuronic acid to facilitate renal excretion.

Fig 2: Phase I and II metabolic conversion of 2,5-DMA to 2,5-DMPPO and its glucuronide.

Self-Validating Analytical Methodologies

To detect 1-(2,5-Dimethoxyphenyl)propan-2-ol in complex biological matrices (urine, plasma), the analytical protocol must account for its neutral, lipophilic nature and its heavy Phase II conjugation.

Quantitative Data Summary

The following table summarizes the foundational physicochemical and mass spectrometric parameters required for targeted screening, derived from standard [3] and [4].

| Analytical Parameter | Value / Description |

| CAS Number | 40180-96-9 |

| Molecular Formula | C₁₁H₁₆O₃ |

| Exact Mass | 196.1099 Da |

| LogP (Predicted) | 1.62 |

| LC-MS/MS (ESI+) Precursor Ion | m/z 197.1 [M+H]⁺ |

| Primary MRM Transitions | m/z 197.1 → 179.1 (-H₂O)m/z 197.1 → 137.1 (Dimethoxytropylium) |

| GC-MS (EI) Base Peak | m/z 137 |

Step-by-Step Extraction & Instrumental Protocol

This protocol is designed as a self-validating system . By incorporating specific pH controls and internal standards, the workflow inherently flags extraction failures or matrix suppression.

Step 1: Internal Standard Spiking & Enzymatic Hydrolysis

-

Action: Aliquot 1.0 mL of the biological sample. Spike with 50 ng of a deuterated internal standard (e.g., Amphetamine-d11 or a customized 2,5-DMPPO-d5). Add 50 µL of β-glucuronidase and incubate at 37°C for 2 hours.

-

Causality: The internal standard validates the extraction recovery rate. Because the target alcohol is heavily glucuronidated in vivo, failing to enzymatically cleave the Phase II conjugates will result in massive false-negative quantification.

Step 2: pH Adjustment

-

Action: Adjust the sample to pH 9.0 using 0.5 M sodium borate buffer.

-

Causality: At pH 9.0, residual basic amphetamines (like the parent 2,5-DMA, pKa ~9.9) are partially un-ionized, allowing for simultaneous extraction. The target alcohol (1-(2,5-Dimethoxyphenyl)propan-2-ol) lacks an ionizable amine and remains strictly neutral, ensuring maximum partitioning into the organic phase.

Step 3: Liquid-Liquid Extraction (LLE)

-

Action: Add 3.0 mL of a non-polar solvent mixture (Chloroform:Isopropanol, 3:1 v/v). Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 10 minutes. Isolate the lower organic layer and evaporate to dryness under a gentle nitrogen stream at 40°C.

Step 4: Derivatization (Mandatory for GC-MS Workflows)

-

Action: Reconstitute the dried extract in 50 µL of ethyl acetate. Add 50 µL of BSTFA + 1% TMCS. Incubate at 70°C for 30 minutes.

-

Causality: The secondary hydroxyl group on the propanol side chain is prone to thermal degradation and poor peak shape in gas chromatography. Derivatizing it into a Trimethylsilyl (TMS) ether drastically lowers the boiling point, sharpens the chromatographic peak, and produces highly diagnostic MS fragmentation patterns. (Note: Skip this step if utilizing LC-MS/MS).

Step 5: LC-MS/MS Analysis

-

Action: Reconstitute in 100 µL of mobile phase (90% 1 mM ammonium formate / 10% methanol with 0.1% formic acid). Inject 2 µL onto a Polar RP column. Utilize a gradient elution increasing to 100% organic over 10 minutes.

-

Causality: The biphasic gradient ensures that the highly polar matrix components elute in the void volume, while the lipophilic 1-(2,5-Dimethoxyphenyl)propan-2-ol is retained and separated from isobaric interferences[4].

Conclusion & Forensic Route Attribution

The detection of 1-(2,5-Dimethoxyphenyl)propan-2-ol is a definitive signature in forensic analysis. When found in a seized powder, it proves that the clandestine chemist utilized a reductive amination pathway starting from 2,5-DP2P, and specifically indicates poor control over the reduction kinetics (e.g., premature addition of the hydride source). When found in urine or plasma, it validates the oxidative deamination metabolic pathway of 2,5-DMA, providing toxicologists with a longer-lasting detection window than the rapidly excreted parent drug. By strictly adhering to the hydrolysis and extraction protocols outlined above, analytical scientists can ensure robust, defensible data for both intelligence profiling and clinical diagnostics.

References

Sources

- 1. Reductive Amination Review [erowid.org]

- 2. 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(2,5-Dimethoxyphenyl)propan-2-ol | C11H16O3 | CID 268576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. chemscene.com [chemscene.com]

Technical Guide: Biotransformation of 2,5-Dimethoxyamphetamine (2,5-DMA) to 1-(2,5-Dimethoxyphenyl)propan-2-ol

Executive Summary

This technical guide details the biocatalytic conversion of the psychoactive phenethylamine 2,5-Dimethoxyamphetamine (2,5-DMA) into its deaminated alcohol metabolite, 1-(2,5-Dimethoxyphenyl)propan-2-ol . While mammalian metabolism of alpha-methyl phenethylamines is often dominated by CYP450-mediated deamination, synthesizing specific metabolites for reference standards or toxicological study requires scalable, stereoselective methods.

This guide focuses on using the filamentous fungus Cunninghamella echinulata as a microbial model.[1] This organism expresses cytochrome P450 monooxygenases and cytosolic reductases capable of mimicking mammalian Phase I metabolism, specifically the oxidative deamination of the amine to a ketone intermediate, followed by stereoselective reduction to the target alcohol.

Mechanistic Principles

The biotransformation of 2,5-DMA to its alcohol derivative follows a two-step enzymatic cascade common in the metabolism of xenobiotic amines.

The Pathway

-

Oxidative Deamination: The alpha-methyl group of 2,5-DMA sterically hinders Monoamine Oxidase (MAO), making Cytochrome P450 (CYP) the primary driver. The amine is oxidized to an imine or carbinolamine intermediate, which spontaneously hydrolyzes to release ammonia and form the ketone, 1-(2,5-dimethoxyphenyl)propan-2-one .

-

Carbonyl Reduction: The ketone is subsequently reduced by intracellular carbonyl reductases or alcohol dehydrogenases to form the secondary alcohol, 1-(2,5-Dimethoxyphenyl)propan-2-ol .

Pathway Visualization

Figure 1: The enzymatic cascade from 2,5-DMA to the target alcohol metabolite.

The Biocatalyst: Cunninghamella echinulata[2]

Selection Rationale

-

Mammalian Mimicry: Cunninghamella species (specifically C. echinulata and C. elegans) are recognized as reliable models for mammalian drug metabolism.[2][3] They possess a broad spectrum of CYP450 enzymes that perform region-selective hydroxylations and N-dealkylations.

-

Deamination Capability: Unlike bacteria which often degrade the aromatic ring, C. echinulata tends to preserve the phenethylamine core while modifying the side chain, making it ideal for generating deaminated metabolites.

Strain Specifications

-

Strain Reference: ATCC 9244 (Classic model for xenobiotic biotransformation).

-

Biosafety Level: 1 (Standard microbiological safety precautions).

Experimental Protocol

This protocol utilizes a two-stage fermentation process to maximize biomass before substrate addition, reducing the toxicity of 2,5-DMA to the fungal culture.

Reagents and Media

| Component | Concentration / Specification | Function |

| Substrate | 2,5-DMA Hydrochloride (99%) | Precursor |

| Growth Media | Sabouraud Dextrose Broth (SDB) | Fungal nutrient source |

| Solvent | Ethyl Acetate (HPLC Grade) | Extraction solvent |

| Buffer | Phosphate Buffer (pH 7.4) | Physiological pH maintenance |

| Antifoam | Silicone-based antifoam | Prevent foaming during aeration |

Step-by-Step Methodology

Phase 1: Inoculation and Growth

-

Spore Suspension: Harvest spores from a 7-day-old SDB agar slant using sterile saline (0.9% NaCl) containing 0.1% Tween 80.

-

Inoculation: Inoculate 100 mL of sterile SDB in 500 mL Erlenmeyer flasks with 1 mL of spore suspension (

spores/mL). -

Incubation: Incubate at 28°C on a rotary shaker at 180 RPM for 48 hours. This typically yields spherical mycelial pellets.

Phase 2: Biotransformation

-

Dosing: Dissolve 2,5-DMA HCl in sterile water (10 mg/mL). Add to the 48-hour culture to achieve a final concentration of 0.5 mg/mL .

-

Controls:

-

Culture Control: Fungi + Media (No Drug) – to identify endogenous metabolites.

-

Substrate Control: Media + Drug (No Fungi) – to rule out abiotic degradation.

-

-

Incubation: Continue incubation at 28°C / 180 RPM.

-

Sampling: Harvest samples at 24, 48, 72, and 96 hours to monitor the conversion of the ketone intermediate to the alcohol.

Phase 3: Extraction and Isolation

-

Filtration: Separate mycelia from the broth using vacuum filtration (Whatman No. 1 filter paper).

-

Liquid-Liquid Extraction:

-

Adjust broth pH to 9.0 using

(to extract remaining amine) or keep neutral (pH 7.0) to favor the neutral alcohol/ketone extraction. -

Extract broth 3x with equal volumes of Ethyl Acetate .

-

-

Drying: Combine organic layers, dry over anhydrous

, and evaporate under reduced pressure at 40°C.

Workflow Visualization

Figure 2: Operational workflow for the biotransformation process.

Analytical Validation

Successful biotransformation must be validated using Gas Chromatography-Mass Spectrometry (GC-MS).

Identification Criteria

-

Parent (2,5-DMA): Look for the molecular ion

and characteristic alpha-cleavage fragment (m/z 44 for primary amines). -

Intermediate (Ketone): 1-(2,5-dimethoxyphenyl)propan-2-one.

-

Key Fragment: McLafferty rearrangement usually absent; look for benzyl cation fragments.

-

-

Product (Alcohol): 1-(2,5-Dimethoxyphenyl)propan-2-ol.

-

Molecular Weight: 196 amu (approx).

-

Derivatization: Silylation with BSTFA/TMCS is recommended to improve volatility and peak shape of the alcohol.

-

Mass Spectrum: Look for loss of water

and alpha-cleavage characteristic of secondary alcohols.

-

Data Interpretation Table

| Compound | Retention Time (Relative) | Key MS Fragments (m/z) | Notes |

| 2,5-DMA | 1.00 (Ref) | 44 (Base), 152, 195 (M+) | Amine dominates spectrum |

| Ketone Intermediate | ~1.15 | 151, 194 (M+) | Distinct carbonyl stretch in IR |

| Target Alcohol | ~1.25 | 45, 152, 196 (M+) | Broad peak if underivatized |

Safety and Regulatory Compliance

-

Controlled Substance: 2,5-DMA is a Schedule I controlled substance in the United States and many other jurisdictions.[5] All protocols must be performed under a valid DEA research registration (or local equivalent).

-

Chemical Safety: Ethyl acetate is flammable. 2,5-DMA is a potent serotonergic agonist; handle with extreme caution to avoid inhalation or skin contact.

-

Biological Safety: Autoclave all fungal cultures before disposal.

References

-

Metabolic Principles: Testa, B., & Krämer, S. D. (2006). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. Link

-

Cunninghamella Models: Asha, S., & Vidyavathi, M.[2][4] (2009).[4] Cunninghamella – A microbial model for drug metabolism studies – A review. Biotechnology Advances. Link

- Phenethylamine Metabolism:Foster, B. C., et al. (1989). Fungal metabolism of phenethylamines. Xenobiotica.

-

2,5-DMA Pharmacology: Shulgin, A., & Shulgin, A.[5][6][7][8][9][10][11][12] (1991).[10] PiHKAL: A Chemical Love Story. Transform Press. (Source for chemical structure and synthesis of the amine).[13] Link

-

Analytical Methods: Casale, J. F. (2020).[2] Forensic Analysis of 2,5-Dimethoxyamphetamine and Related Analogs. Microgram Journal. (Reference for GC-MS fragmentation patterns).

Sources

- 1. Cunninghamella as a Microbiological Model for Metabolism of Histamine H3 Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. auctoresonline.com [auctoresonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Cunninghamella – A microbial model for drug metabolism studies – A review [ouci.dntb.gov.ua]

- 5. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 6. 2,5-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 7. The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,5-Dimethoxy-4-ethylamphetamine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]

- 11. Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Molecular weight and physical constants of 1-(2,5-Dimethoxyphenyl)propan-2-ol

Technical Monograph: 1-(2,5-Dimethoxyphenyl)propan-2-ol

Executive Summary & Chemical Identity

1-(2,5-Dimethoxyphenyl)propan-2-ol is a secondary alcohol structurally characterized by a propyl chain substituted with a hydroxyl group at the C2 position and a 2,5-dimethoxyphenyl moiety at the C1 position. It is a critical intermediate in the synthesis of phenethylamine derivatives and a known Phase I metabolite of the psychoactive compound 2,5-Dimethoxy-4-methylamphetamine (DOM) and related 2,5-dimethoxyamphetamines (2,5-DMA).

This guide provides a definitive reference for the physicochemical properties, synthesis pathways, and analytical signatures of this compound, designed to support researchers in forensic analysis, metabolic profiling, and organic synthesis.

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | 1-(2,5-Dimethoxyphenyl)propan-2-ol |

| Common Synonyms | 2,5-Dimethoxy-α-methylbenzeneethanol; 1-(2,5-Dimethoxyphenyl)-2-propanol |

| CAS Registry Number | 40180-96-9 |

| SMILES | CC(O)Cc1cc(OC)ccc1OC |

| InChI Key | RPYWIZDAMGNPJB-UHFFFAOYSA-N |

Physicochemical Constants

The following data consolidates calculated values derived from high-fidelity molecular modeling and experimental analogues (e.g., 2,5-dimethoxyphenethyl alcohol).

Table 1: Molecular & Physical Properties

| Property | Value | Notes/Methodology |

| Molecular Formula | C₁₁H₁₆O₃ | - |

| Molecular Weight | 196.24 g/mol | Based on standard atomic weights (C: 12.011, H: 1.008, O: 15.999).[1][2][3][4] |

| Exact Mass (Monoisotopic) | 196.1099 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |

| Physical State | Viscous Oil / Low-Melting Solid | Typically a colorless to pale yellow oil at RT. |

| Boiling Point (Predicted) | 295.0 ± 20.0 °C | At 760 mmHg (Standard Atmosphere). |

| Boiling Point (Reduced) | ~135–145 °C | At 10 mmHg (Estimated from ketone precursor). |

| Density | 1.081 ± 0.06 g/cm³ | Predicted at 20 °C. |

| Refractive Index ( | 1.524 | Predicted. |

| Lipophilicity (LogP) | 1.63 | Consensus LogP (Moderate lipophilicity). |

| Polar Surface Area (PSA) | 38.7 Ų | Indicates good membrane permeability. |

| pKa (Acid Dissociation) | 14.5 ± 0.20 | Hydroxyl proton (Predicted). |

Expert Insight: The boiling point of the secondary alcohol is significantly higher than its ketone precursor, 1-(2,5-dimethoxyphenyl)-2-propanone (P2P analog), due to intermolecular hydrogen bonding. In vacuum distillation, expect the alcohol to distill at temperatures 10–15°C higher than the ketone fraction.

Synthesis & Metabolic Pathways

Understanding the origin of 1-(2,5-Dimethoxyphenyl)propan-2-ol is essential for interpreting its presence in biological or reaction matrices.

Synthetic Route (Laboratory Scale)

The most direct access is via the reduction of 1-(2,5-dimethoxyphenyl)-2-propanone .

-

Precursor: 1-(2,5-dimethoxyphenyl)-2-propanone (CAS: 14293-24-4).[5]

-

Reagent: Sodium Borohydride (

) in Methanol/Ethanol. -

Mechanism: Nucleophilic attack of the hydride ion on the carbonyl carbon, followed by protonation.

-

Workup: Quench with dilute HCl, extract with Dichloromethane (DCM), dry over

, and concentrate.

Metabolic Pathway (In Vivo)

In forensic toxicology, this alcohol appears as a deaminated metabolite of 2,5-Dimethoxyamphetamine (2,5-DMA).

-

Oxidative Deamination: 2,5-DMA is converted to the ketone via Monoamine Oxidase (MAO) or cytochrome P450 systems.

-

Reduction: The ketone is subsequently reduced to the alcohol by cytosolic carbonyl reductases.

Visualization: Synthesis & Metabolism Workflow

Figure 1: Convergent pathways showing the chemical synthesis (left) and metabolic origin (bottom) leading to 1-(2,5-Dimethoxyphenyl)propan-2-ol.

Analytical Characterization

For rigorous identification, the following spectral data points serve as the standard validation criteria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Ar-H | 6.70 – 6.85 | Multiplet | 3H | Aromatic protons (C3, C4, C6) |

| CH-OH | 3.95 – 4.05 | Multiplet | 1H | Methine proton at C2 (Chiral center) |

| -OCH₃ | 3.75, 3.78 | Singlets | 6H | Methoxy groups at C2, C5 |

| Ar-CH₂- | 2.65 – 2.85 | dd / Multiplet | 2H | Benzylic methylene protons |

| -CH₃ | 1.22 | Doublet ( | 3H | Terminal methyl group |

Note: The benzylic methylene protons often appear as an ABX system due to the adjacent chiral center at C2, creating diastereotopic protons.

Mass Spectrometry (GC-MS)

Ionization: Electron Impact (EI), 70 eV

-

Molecular Ion (

): -

Base Peak:

151 or 152.-

Mechanism:[6] Benzylic cleavage is the dominant fragmentation pathway. The bond between C1 and C2 breaks, generating the stable 2,5-dimethoxybenzyl cation (

151).

-

-

Other Fragments:

- 137 (Loss of methyl from benzyl cation).

-

45 (Hydroxyethyl fragment

Visualization: Analytical Workflow

Figure 2: Standard analytical workflow for the isolation and identification of the target alcohol.

Safety & Handling (SDS Highlights)

-

Signal Word: Warning.

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation back to the ketone or degradation of the methoxy groups.

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Work within a fume hood.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 268576, 1-(2,5-Dimethoxyphenyl)propan-2-ol. Retrieved from [Link]

- Shulgin, A., & Shulgin, A. (1991).PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 2,5-dimethoxy-substituted phenethylamines and their metabolic precursors).

- Baselt, R. C. (2020).Disposition of Toxic Drugs and Chemicals in Man (12th ed.). Biomedical Publications.

Sources

- 1. echemi.com [echemi.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-(2,5-Dimethoxyphenyl)propan-2-ol | C11H16O3 | CID 268576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2,5-Dimethoxyphenyl)-1-propanol | C11H16O3 | CID 597464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Propanone, 1-(2,5-dimethoxyphenyl)- | C11H14O3 | CID 268577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [chemistry.mdma.ch]

Methodological & Application

Analytical Application Note: GC-MS Detection and Characterization of 1-(2,5-Dimethoxyphenyl)propan-2-ol

Introduction & Scope

1-(2,5-Dimethoxyphenyl)propan-2-ol (CAS: 40180-96-9) is a substituted aromatic secondary alcohol with the molecular formula C₁₁H₁₆O₃[1]. In forensic chemistry and drug development, this compound is primarily encountered as a critical synthetic intermediate, a reaction byproduct, or a potential biological metabolite associated with the clandestine synthesis of 2,5-dimethoxyamphetamines (the DOx series, such as DOM, DOB, and DOI)[2].

Because of its structural similarity to controlled phenethylamines, highly specific and robust analytical methodologies are required to detect and differentiate it from related precursors. This application note details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol, emphasizing the physicochemical causality behind sample preparation, derivatization, and instrumental parameters.

Physicochemical Properties & Mass Spectrometry Fundamentals

To achieve reliable detection, it is critical to understand the Electron Ionization (EI) fragmentation pathways of 1-(2,5-Dimethoxyphenyl)propan-2-ol. Under standard 70 eV EI conditions, the molecule undergoes predictable bond cleavages driven by the stability of the resulting carbocations.

-

Underivatized Fragmentation (Causality): The molecular ion (m/z 196) is typically of very low abundance due to the facile cleavage of the aliphatic chain[1]. The dominant pathway is the alpha-cleavage of the secondary alcohol, which yields two highly stable fragments: the 2,5-dimethoxybenzyl cation (m/z 151) and the oxonium ion (m/z 45).

-

Derivatized Fragmentation (Causality): Because free hydroxyl groups interact with active silanol sites in the GC inlet and column (causing peak tailing and thermal degradation), derivatization is mandatory for optimal chromatography. Silylation with BSTFA converts the target into a Trimethylsilyl (TMS) ether (MW: 268). This shifts the alpha-cleavage base peak to m/z 117 ([CH₃CH=O-TMS]⁺).

Table 1: Key EI-MS Fragments and Structural Assignments

| Compound State | m/z | Relative Abundance | Fragment Identity | Causality / Fragmentation Pathway |

| Underivatized | 196 | Low (<5%) | [M]⁺ | Molecular ion; low stability due to facile cleavage of the aliphatic chain. |

| 178 | Moderate (10-20%) | [M - H₂O]⁺ | Dehydration of the secondary alcohol under electron ionization. | |

| 151 | High (80-100%) | [C₉H₁₁O₂]⁺ | Alpha-cleavage loss of[CH(OH)CH₃]•; highly stabilized 2,5-dimethoxybenzyl cation. | |

| 45 | Base Peak (100%) | [CH₃CH=OH]⁺ | Alpha-cleavage loss of the dimethoxybenzyl radical; highly stable oxonium ion. | |

| TMS Derivative | 268 | Low (<5%) | [M]⁺ | Molecular ion of the silylated ether. |

| 151 | Moderate (40-60%) | [C₉H₁₁O₂]⁺ | Cleavage of the TMS-ether aliphatic chain. | |

| 117 | Base Peak (100%) | [CH₃CH=O-TMS]⁺ | Alpha-cleavage of the silylated alcohol; dominant charge-retention on the silicon-oxygen fragment. | |

| 73 | High (60-80%) | [Si(CH₃)₃]⁺ | Trimethylsilyl cation; ubiquitous in all TMS-derivatized spectra. |

Experimental Workflow & Self-Validating Protocol

Every analytical protocol must be a self-validating system to ensure trustworthiness. This workflow incorporates internal standardization and procedural blanks to guarantee that the final data is free from systemic artifacts.

Step-by-Step Methodology

-

Internal Standardization: Aliquot 1.0 mL of the liquid sample or dissolved matrix into a glass centrifuge tube. Spike the sample with 50 µL of an Internal Standard (ISTD) solution (e.g., Naphthalene-d8 at 100 µg/mL).

-

Causality: The ISTD normalizes the final quantitative data against any volumetric losses during extraction or variations in GC injection volume.

-

-

Liquid-Liquid Extraction (LLE): Add 2.0 mL of Ethyl Acetate and 1.0 mL of 0.1 M Sodium Bicarbonate buffer (pH 8.0). Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

-

Causality: The mildly basic pH ensures that any co-extracted amine precursors (like 2,5-DMA) remain in their freebase form, allowing for simultaneous extraction, while the neutral alcohol partitions efficiently into the organic layer.

-

-

Evaporation: Transfer 1.0 mL of the upper organic layer to a 2.0 mL GC autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.

-

Derivatization (Silylation): Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous Pyridine to the dried residue. Seal the vial and incubate at 70°C for 30 minutes.

-

Causality: BSTFA acts as the silyl donor. The 1% TMCS acts as a critical catalyst, ensuring the complete derivatization of the sterically hindered secondary hydroxyl group of 1-(2,5-Dimethoxyphenyl)propan-2-ol. Pyridine acts as an acid scavenger to drive the reaction to completion.

-

-

System Suitability & Blank Verification: Prior to injecting the sample, inject a derivatized procedural blank (reagents only).

-

Causality: This self-validating step proves that any detected analyte originates strictly from the sample and not from inlet carryover or contaminated reagents.

-

Analytical Workflow Diagram

Analytical workflow for the GC-MS detection and validation of 1-(2,5-Dimethoxyphenyl)propan-2-ol.

GC-MS Instrumental Parameters

The following parameters are optimized for the separation of structurally similar substituted phenethylamines and their corresponding alcohol precursors.

Table 2: Optimized GC-MS Instrumental Parameters

| Module | Parameter | Setting | Analytical Causality |

| Inlet | Mode | Splitless | Maximizes sensitivity for trace-level forensic detection. |

| Temperature | 250°C | Ensures rapid, complete vaporization of the silylated analyte without thermal degradation. | |

| Column | Stationary Phase | 5% Phenyl / 95% Dimethyl Polysiloxane (e.g., HP-5MS) | Optimal polarity for separating aromatic ethers and silylated alcohols; low bleed for MS. |

| Dimensions | 30 m × 0.25 mm ID × 0.25 µm film | Standard high-resolution dimensions providing high theoretical plate counts. | |

| Oven | Initial Temp | 80°C (Hold 1 min) | Focuses the solvent and volatile analytes at the column head (solvent effect). |

| Ramp Rate | 15°C/min to 280°C | Provides a steady thermal gradient to elute the target while maintaining narrow peak widths. | |

| Final Temp | 280°C (Hold 5 min) | Bakes out high-boiling matrix impurities to prevent carryover. | |

| MS | Ionization Energy | 70 eV | Universal standard energy; ensures fragmentation matches SWGDRUG/NIST libraries[3]. |

| Scan Range | m/z 40 – 350 | Captures the low-mass diagnostic ions (m/z 45, 73) and the molecular ion (m/z 268). |

Data Analysis & Quality Assurance

To confirm the identity of 1-(2,5-Dimethoxyphenyl)propan-2-ol, the acquired mass spectrum must be evaluated against authoritative databases. The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) provides the gold standard for mass spectral libraries in forensic chemistry[3].

As part of the self-validating system, the MS detector must undergo a daily tuning check using Perfluorotributylamine (PFTBA). The relative abundances of the tuning masses (m/z 69, 219, and 502) must meet the manufacturer's strict specifications. This guarantees that the mass axis is correctly calibrated and that the relative abundance of the analyte's fragments (e.g., the ratio of m/z 117 to m/z 151) will accurately match the critically evaluated reference spectra maintained by NIST and SWGDRUG[4].

References

-

National Center for Biotechnology Information. "1-(2,5-Dimethoxyphenyl)propan-2-ol | C11H16O3 - PubChem". PubChem. URL:[Link]

-

Scientific Working Group for the Analysis of Seized Drugs. "SWGDRUG Mass Spectral Library". SWGDRUG. URL:[Link]

-

National Institute of Standards and Technology. "Comprehensive Data Evaluation Methods Used in Developing the SWGDRUG Mass Spectral Reference Library for Seized Drug Identification". NIST. URL:[Link]

-

Wikipedia. "2,5-Dimethoxy-4-methylamphetamine". Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

- 1. 1-(2,5-Dimethoxyphenyl)propan-2-ol | C11H16O3 | CID 268576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 3. SWGDRUG Mass Spectral Library [swgdrug.org]

- 4. Comprehensive Data Evaluation Methods Used in Developing the SWGDRUG Mass Spectral Reference Library for Seized Drug Identification | NIST [nist.gov]

LC-MS/MS method development for phenethylamine metabolites

The quantification of phenethylamines and their metabolites in biological matrices is a cornerstone of forensic toxicology, clinical pharmacology, and pharmacokinetic profiling. Phenethylamines form the core structural backbone of endogenous neurotransmitters (e.g., dopamine) and exogenous psychoactive compounds, including amphetamines, 3,4-methylenedioxymethamphetamine (MDMA), and synthetic cathinones.

Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for these compounds presents unique analytical challenges. As a Senior Application Scientist, I approach this not merely as a sequence of steps, but as a system of chemical causalities. This guide dissects the physicochemical behaviors of phenethylamines to construct a self-validating, highly sensitive analytical workflow.

Pharmacological Context & The Analytical Challenge

The primary analytical hurdle lies in the molecular nature of phenethylamine metabolites. They are low-molecular-weight, highly polar, basic amines with pKa values typically ranging between 9.0 and 10.5. Consequently, they exhibit poor retention on traditional alkyl-bonded reversed-phase (C18) columns and are highly susceptible to ion suppression from endogenous matrix components in urine or plasma.

Understanding their metabolic fate is critical for selecting target analytes. Phase I metabolism generally involves N-dealkylation, aliphatic hydroxylation, and aromatic hydroxylation, largely mediated by cytochrome P450 enzymes. This is followed by Phase II conjugation (glucuronidation or sulfation), which exponentially increases the polarity of the target analytes.

Major metabolic pathways of MDMA illustrating Phase I and Phase II biotransformations.

Method Development Strategy: The Causality of Choices

Any method designed for regulatory submission must adhere to stringent standards, such as the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[1]. To meet these criteria, every step of the method must be intentionally designed to eliminate variability.

Sample Preparation: Why Mixed-Mode Cation Exchange?

While rapid "dilute-and-shoot" methods exist for urine screening[2], they frequently suffer from severe matrix effects and rapid column degradation. For definitive quantification, Solid-Phase Extraction (SPE) is mandatory.

The Causality: Because phenethylamines are basic amines, they become positively charged (protonated) at acidic pH levels. By utilizing a mixed-mode strong cation exchange (MCX/PCX) polymeric sorbent, we leverage both hydrophobic and ionic interactions[3]. When the sample is loaded under acidic conditions, the protonated amines bind aggressively to the sulfonic acid groups of the sorbent. This ionic lock allows us to wash the sorbent with 100% organic solvents (e.g., methanol) to strip away neutral and acidic lipids without risking the elution of our target analytes. Elution is subsequently triggered by neutralizing the analyte's charge using a basic organic solvent[3].

Mixed-mode strong cation exchange (MCX) SPE workflow for basic phenethylamines.

Chromatographic Separation: Overcoming the Polar Retention Problem

Standard C18 columns fail to retain these polar metabolites adequately. While analysis at a high pH (e.g., pH 9.0) can deprotonate the amines to increase hydrophobicity[4], this requires specialized base-resistant columns and can shorten column lifespan.

The Causality: Pentafluorophenyl (PFP) or Biphenyl stationary phases are the superior choice. PFP columns provide orthogonal selectivity through

Detailed Experimental Protocols

Protocol A: Sample Preparation via Mixed-Mode SPE (PCX/MCX)

This protocol is designed to extract phenethylamines from urine or plasma while eliminating ion-suppressing phospholipids.

-

Pre-treatment : To 500 µL of the biological matrix, add 20 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) mixture (e.g., MDMA-D5, Amphetamine-D11 at 500 ng/mL). Add 500 µL of 2% Formic Acid in water. Vortex for 30 seconds and centrifuge at 4000 x g for 5 minutes to precipitate large proteins[3].

-

Conditioning : Pass 1 mL of Methanol through a 30 mg PCX cartridge, followed by 1 mL of 2% Formic Acid. Do not allow the sorbent bed to dry.

-

Loading : Apply the pre-treated sample supernatant to the cartridge at a controlled flow rate of 1 mL/min.

-

Washing :

-

Wash 1: 1 mL of 2% Formic Acid (removes aqueous-soluble interferences).

-

Wash 2: 1 mL of 100% Methanol (removes hydrophobic neutral and acidic lipids).

-

-

Drying : Apply maximum vacuum (10–15 in Hg) for 5 minutes to remove all residual aqueous solvent.

-

Elution : Elute analytes with 1 mL of freshly prepared Ethyl Acetate:Methanol:Ammonium Hydroxide (50:45:5 v/v/v). Allow the solvent to percolate by gravity, then apply a low vacuum to collect the remainder[3].

-

Reconstitution : Critical Step—Add 50 µL of 1% HCl in methanol prior to evaporation. Free-base phenethylamines are highly volatile; the HCl converts them back to stable salts, preventing evaporative loss. Evaporate to dryness under nitrogen at 35°C, then reconstitute in 100 µL of the initial mobile phase.

Protocol B: LC-MS/MS Conditions

Detection is performed using Electrospray Ionization in positive mode (ESI+). Due to their aliphatic amine structure, a characteristic fragmentation pathway for phenethylamines is the neutral loss of ammonia (

-

Column : PFP Core-Shell (2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : 0-1 min (5% B), 1-5 min (linear to 40% B), 5-6 min (95% B wash), 6-8 min (5% B re-equilibration). Flow Rate: 0.4 mL/min. Column Temp: 40°C.

Table 1: Optimized MRM Transitions for Key Phenethylamines and Metabolites

| Analyte | Precursor Ion ( | Quantifier Ion ( | Qualifier Ion ( | Collision Energy (eV) |

| Amphetamine | 136.1 | 91.1 | 119.1 | 15 / 10 |

| Methamphetamine | 150.1 | 91.1 | 119.1 | 20 / 10 |

| Phentermine | 150.1 | 133.1 | 91.1 | 10 / 20 |

| MDMA | 194.1 | 163.1 | 105.1 | 15 / 25 |

| MDA | 180.1 | 163.1 | 105.1 | 15 / 25 |

| HMMA | 196.1 | 165.1 | 135.1 | 20 / 25 |

| MDMA-D5 (IS) | 199.1 | 165.1 | - | 15 |

Note: Phentermine fragments primarily to 133.1 (loss of NH3), while its isobaric counterpart Methamphetamine fragments to 91.1 (tropylium ion). Monitoring these specific transitions aids in peak confirmation alongside chromatographic retention times.

Constructing a Self-Validating System

A scientifically rigorous protocol must be self-validating. To ensure the method dynamically corrects for systemic errors, the following mechanisms must be embedded into the workflow:

-

Isotopic Co-Elution and Matrix Effect Correction : Matrix effects (ion suppression or enhancement) are unavoidable in LC-MS/MS. A stable isotope-labeled internal standard (SIL-IS) for every target analyte is non-negotiable. Because the SIL-IS co-elutes exactly with the unlabeled analyte, it experiences the exact same ion suppression in the MS source. If matrix interferences reduce the analyte signal by 40%, the SIL-IS signal will be suppressed equally, maintaining a constant peak area ratio and ensuring quantitative accuracy regardless of the sample matrix[6].

-

Incurred Sample Reanalysis (ISR) : To prove that the method is reliable in real-world pharmacokinetic or toxicological scenarios, 10% of actual study samples must be reanalyzed on a separate day. The FDA mandates that the difference between the original and ISR concentrations must be within 20% for at least 67% of the repeats[1]. This validates that the metabolites are stable during storage and extraction, proving the method's real-world viability.

References

-

US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018.[Link]

-

Resolve Mass Spectrometry. "Essential FDA Guidelines for Bioanalytical Method Validation." Resolvemass.ca, Dec 2025.[Link]

-

Agilent Technologies. "SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120." Agilent Application Notes, Forensic Toxicology.[Link]

-

Agilent Technologies. "Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS." LCMS.cz.[Link]

-

Waters Corporation. "Ecstacy (MDMA) and Metabolites by LC-MS/MS." Waters Application Notes, June 2003.[Link]

-

Fan, S. Y., et al. "Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine." Journal of Food and Drug Analysis, FDA Taiwan.[Link]

Sources

Application Note & Protocols: Enantioselective Synthesis of (R)- and (S)-1-(2,5-Dimethoxyphenyl)propan-2-ol

Abstract: This document provides a comprehensive guide for the enantioselective synthesis of (R)- and (S)-1-(2,5-dimethoxyphenyl)propan-2-ol, crucial chiral building blocks in pharmaceutical and materials science. We detail a robust and highly selective methodology centered on the Noyori-type asymmetric transfer hydrogenation (ATH) of the prochiral ketone, 1-(2,5-dimethoxyphenyl)propan-2-one. This guide offers not only step-by-step protocols for the synthesis of the precursor ketone and both target enantiomers but also delves into the scientific principles governing the reaction, critical experimental parameters, and methods for analytical validation.

Application Notes & Scientific Principles

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in drug development, where the physiological activity of a molecule is often dictated by its stereochemistry.[1] The target molecules, (R)- and (S)-1-(2,5-dimethoxyphenyl)propan-2-ol, are valuable intermediates, for instance, in the synthesis of psychoactive compounds like 1-(2,5-dimethoxyphenyl)-2-aminopropane (2,5-DMA) analogues.[2][3][4]

The primary strategy detailed herein is the Asymmetric Transfer Hydrogenation (ATH) of a prochiral ketone. This method offers significant operational advantages over high-pressure catalytic hydrogenation, as it uses stable, liquid hydrogen donors like a formic acid/triethylamine azeotrope or 2-propanol and avoids the need for specialized high-pressure equipment.[5]

The Noyori-Ikariya Catalytic System:

The success of this synthesis hinges on the use of a Noyori-type catalyst, typically a Ruthenium(II) complex featuring an η⁶-arene ligand and a chiral N-sulfonated diamine ligand, such as Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[6][7] These complexes are renowned for their efficiency, stability (often air-stable), and ability to catalyze the reduction of ketones to alcohols with exceptionally high enantioselectivity.[5][7]

The mechanism, often referred to as the Noyori-Ikariya model, involves a metal-ligand bifunctional pathway.[6][8] The reaction proceeds through a six-membered pericyclic transition state where the ketone substrate is activated. The N-H proton of the diamine ligand interacts with the carbonyl oxygen, while the Ru-H hydride is delivered to the carbonyl carbon. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack, thereby determining the stereochemistry of the resulting alcohol.[6] The choice of the (1S,2S)-diamine ligand typically yields the (S)-alcohol, while the (1R,2R)-ligand produces the (R)-alcohol.

Critical Parameters for Success:

-

Catalyst Integrity: The chiral ruthenium complexes, while relatively stable, are the cornerstone of the reaction's success. Proper handling and storage are essential.

-

Hydrogen Donor: The formic acid/triethylamine (HCOOH/NEt₃) system is a highly effective hydrogen source for this transformation.[6] It forms an azeotropic mixture that serves as both solvent and hydride source.

-

Substrate Purity: The purity of the starting ketone, 1-(2,5-dimethoxyphenyl)propan-2-one, is critical. Impurities can potentially poison the catalyst or lead to side reactions, reducing both yield and enantioselectivity.

-

Inert Atmosphere: Although the catalyst can be handled in the air, performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is best practice to prevent any potential oxidative degradation of the catalyst or reagents, ensuring reproducibility.

Visualization of Synthetic Workflow

dot digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="2,5-Dimethoxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Nitroethane", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="1-(2,5-Dimethoxyphenyl)-2-nitropropene", fillcolor="#E8F0FE", fontcolor="#202124"]; D [label="1-(2,5-Dimethoxyphenyl)propan-2-one\n(Prochiral Ketone)", fillcolor="#E6F4EA", fontcolor="#202124"]; E [label="(R)-RuCl", fillcolor="#FCE8E6", fontcolor="#202124"]; F [label="(S)-RuCl", fillcolor="#FCE8E6", fontcolor="#202124"]; G [label="HCOOH / NEt₃", fillcolor="#FEF7E0", fontcolor="#202124"]; H [label="(R)-1-(2,5-Dimethoxyphenyl)propan-2-ol", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=oval]; I [label="(S)-1-(2,5-Dimethoxyphenyl)propan-2-ol", fillcolor="#34A853", fontcolor="#FFFFFF", shape=oval];

// Edges A -> C [label="Henry Reaction"]; B -> C; C -> D [label="Nef Reaction"]; D -> H [label="Asymmetric\nTransfer Hydrogenation"]; E -> H; G -> H; D -> I [label="Asymmetric\nTransfer Hydrogenation"]; F -> I; G -> I; } dot Caption: Overall synthetic route from commercial precursors to the target chiral alcohols.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: Synthesis of Precursor 1-(2,5-Dimethoxyphenyl)propan-2-one

This protocol involves a two-step process: a Henry condensation followed by a Nef reaction.

Step A: Henry Condensation to form 1-(2,5-Dimethoxyphenyl)-2-nitropropene

-

To a round-bottom flask, add 2,5-dimethoxybenzaldehyde (1.0 eq), nitroethane (1.5 eq), and ammonium acetate (0.5 eq).

-

Add glacial acetic acid to serve as the solvent (approx. 2-3 mL per gram of aldehyde).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Pour the mixture into cold water with vigorous stirring. The yellow nitropropene product will precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or isopropanol.

Step B: Nef Reaction to form 1-(2,5-Dimethoxyphenyl)propan-2-one

-

Suspend the 1-(2,5-dimethoxyphenyl)-2-nitropropene (1.0 eq) in methanol in a round-bottom flask.

-

Add a solution of sodium methoxide in methanol (2.0 eq) dropwise at 0 °C. Stir for 30 minutes.

-

In a separate flask, prepare a solution of aqueous sulfuric acid (e.g., 3M).

-

Add the nitronate salt solution from step 2 dropwise to the cold, vigorously stirred sulfuric acid solution. A color change and gas evolution may be observed.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone.

-

Purify the ketone by vacuum distillation or column chromatography on silica gel.

Protocol 2: Asymmetric Synthesis of (R)-1-(2,5-Dimethoxyphenyl)propan-2-ol

-

Prepare a 5:2 molar mixture of formic acid and triethylamine in a clean, dry Schlenk flask. Stir for 15 minutes.

-

Under an argon atmosphere, add 1-(2,5-dimethoxyphenyl)propan-2-one (1.0 eq).

-

Add the chiral catalyst, (R)-RuCl (0.005 - 0.001 eq, S/C ratio 200-1000).

-

Stir the reaction mixture at 25-30 °C. Monitor the reaction progress by TLC or chiral HPLC. The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude alcohol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (R)-alcohol.

Protocol 3: Asymmetric Synthesis of (S)-1-(2,5-Dimethoxyphenyl)propan-2-ol

This protocol is identical to Protocol 2, with the exception of the catalyst used.

-

Follow steps 1 and 2 from Protocol 2.

-

Under an argon atmosphere, add the enantiomeric chiral catalyst, (S)-RuCl (0.005 - 0.001 eq, S/C ratio 200-1000).

-

Follow steps 4 through 9 from Protocol 2 to isolate and purify the pure (S)-alcohol.

Protocol 4: Determination of Enantiomeric Excess (ee)

The enantiomeric purity of the synthesized alcohols should be determined using chiral High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: Dissolve a small amount (~1 mg) of the purified alcohol in the mobile phase solvent (~1 mL).

-

HPLC System: A standard HPLC system equipped with a UV detector is sufficient.

-

Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Daicel Chiralpak series like AD-H or IC) is recommended.

-

Typical Conditions:

-

Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol). A typical starting ratio is 90:10 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 25 °C.

-

-